rac-3-[(2R,4S)-4-(methoxycarbonyl)oxolan-2-yl]propanoic acid
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Overview
Description
rac-3-[(2R,4S)-4-(methoxycarbonyl)oxolan-2-yl]propanoic acid: is a chemical compound with the molecular formula C9H14O5 and a molecular weight of 202.21 g/mol It is characterized by the presence of a tetrahydrofuran ring substituted with a methoxycarbonyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-3-[(2R,4S)-4-(methoxycarbonyl)oxolan-2-yl]propanoic acid typically involves the formation of the tetrahydrofuran ring followed by the introduction of the methoxycarbonyl and propanoic acid groups. One common method involves the cyclization of a suitable diol precursor under acidic conditions to form the tetrahydrofuran ring. This is followed by esterification and subsequent oxidation to introduce the methoxycarbonyl and propanoic acid functionalities .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: rac-3-[(2R,4S)-4-(methoxycarbonyl)oxolan-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
rac-3-[(2R,4S)-4-(methoxycarbonyl)oxolan-2-yl]propanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of rac-3-[(2R,4S)-4-(methoxycarbonyl)oxolan-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with cellular receptors or other biomolecules to exert their effects .
Comparison with Similar Compounds
rac-tert-Butyl (2R,4S)-4-hydroxy-2-(((4-(methoxycarbonyl)cyclohexyl)oxy)methyl)pyrrolidine-1-carboxylate: This compound shares structural similarities with rac-3-[(2R,4S)-4-(methoxycarbonyl)oxolan-2-yl]propanoic acid but differs in the presence of a pyrrolidine ring and a cyclohexyl group.
Uniqueness: this compound is unique due to its specific combination of a tetrahydrofuran ring and a propanoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
3-[(2R,4S)-4-methoxycarbonyloxolan-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c1-13-9(12)6-4-7(14-5-6)2-3-8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZCZKHANXNOET-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(OC1)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H](OC1)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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